molecular formula C10H7BrClNO B11853188 3-Bromo-2-chloro-6-methoxyquinoline

3-Bromo-2-chloro-6-methoxyquinoline

Cat. No.: B11853188
M. Wt: 272.52 g/mol
InChI Key: GNVZTDQOKUUTHD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methoxyquinoline: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H7BrClNO , is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It has a molecular weight of 272.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-methoxyquinoline typically involves the bromination and chlorination of 6-methoxyquinoline. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-6-methoxyquinoline is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s derivatives are explored for their pharmacological activities, including anti-inflammatory, antimalarial, and analgesic effects. It is a valuable scaffold in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its derivatives are also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-chloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

3-bromo-2-chloro-6-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3

InChI Key

GNVZTDQOKUUTHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)Br

Origin of Product

United States

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